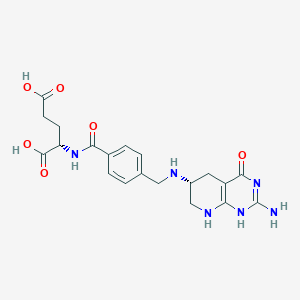
5-Deaza-5,6,7,8-tetrahydroisofolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Deaza-5,6,7,8-tetrahydroisofolic acid (5-DTHTHF) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and biotechnology. This molecule is a derivative of folic acid, an essential vitamin that plays a crucial role in DNA synthesis, repair, and methylation.
Mecanismo De Acción
The mechanism of action of 5-Deaza-5,6,7,8-tetrahydroisofolic acid is primarily based on its ability to inhibit dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of nucleotides. By inhibiting DHFR, 5-Deaza-5,6,7,8-tetrahydroisofolic acid disrupts the synthesis of DNA and RNA, leading to cell death in cancer cells. It also inhibits the production of amyloid beta protein by blocking the activity of enzymes involved in its synthesis.
Biochemical and Physiological Effects:
5-Deaza-5,6,7,8-tetrahydroisofolic acid has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in DNA repair and methylation. It also enhances the activity of enzymes involved in the metabolism of folic acid and homocysteine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Deaza-5,6,7,8-tetrahydroisofolic acid in lab experiments is its stability under various conditions. It is also relatively easy to synthesize and purify. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 5-Deaza-5,6,7,8-tetrahydroisofolic acid. One area of interest is the development of novel derivatives with improved solubility and bioavailability. Another area of research is the identification of new targets for 5-Deaza-5,6,7,8-tetrahydroisofolic acid, which could lead to the development of new therapeutic applications. Additionally, the potential use of 5-Deaza-5,6,7,8-tetrahydroisofolic acid in combination with other drugs for the treatment of cancer and other diseases is an area of active investigation.
Métodos De Síntesis
The synthesis of 5-Deaza-5,6,7,8-tetrahydroisofolic acid involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with 2,4-dioxo-5-methylpyrimidine. This intermediate is then reacted with 5,6,7,8-tetrahydrofolic acid to yield 5-Deaza-5,6,7,8-tetrahydroisofolic acid. The purity of the final product can be achieved by recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
5-Deaza-5,6,7,8-tetrahydroisofolic acid has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the production of amyloid beta protein, which is a hallmark of the disease.
In agriculture, 5-Deaza-5,6,7,8-tetrahydroisofolic acid has been shown to enhance the growth and yield of crops such as maize, wheat, and soybeans. It has also been used as a foliar spray to improve the nutritional quality of fruits and vegetables.
In biotechnology, 5-Deaza-5,6,7,8-tetrahydroisofolic acid has been used as a cofactor for enzymes involved in DNA synthesis and repair. It has also been used as a substrate for the detection of dihydrofolate reductase activity.
Propiedades
Número CAS |
130327-70-7 |
|---|---|
Nombre del producto |
5-Deaza-5,6,7,8-tetrahydroisofolic acid |
Fórmula molecular |
C20H24N6O6 |
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[[[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]amino]methyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H24N6O6/c21-20-25-16-13(18(30)26-20)7-12(9-23-16)22-8-10-1-3-11(4-2-10)17(29)24-14(19(31)32)5-6-15(27)28/h1-4,12,14,22H,5-9H2,(H,24,29)(H,27,28)(H,31,32)(H4,21,23,25,26,30)/t12-,14+/m1/s1 |
Clave InChI |
OLNLRVHYZZQGBF-OCCSQVGLSA-N |
SMILES isomérico |
C1[C@H](CNC2=C1C(=O)N=C(N2)N)NCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1C(CNC2=C1C(=O)NC(=N2)N)NCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES canónico |
C1C(CNC2=C1C(=O)N=C(N2)N)NCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Sinónimos |
5-deaza-5,6,7,8-tetrahydroisofolic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



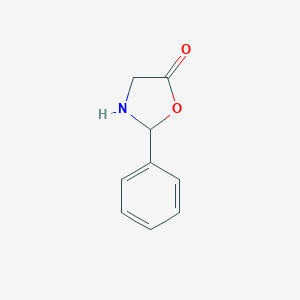
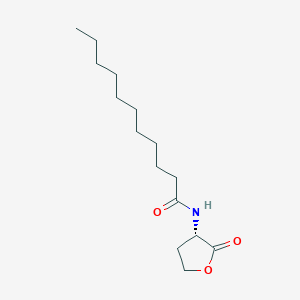
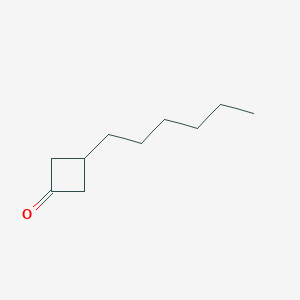

![(3S,4S)-4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B160425.png)

![2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B160429.png)


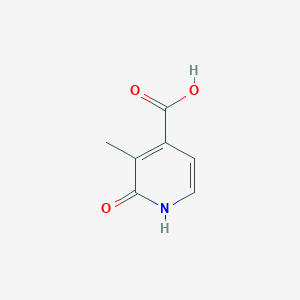
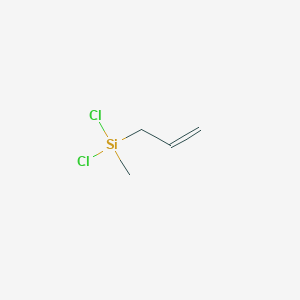
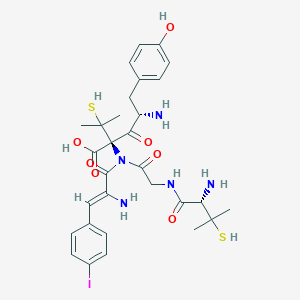
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160443.png)
